2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H9ClFNO3 It is a derivative of phenylacetic acid, featuring an amino group, a hydroxyl group, and a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde.
Formation of Schiff Base: The aldehyde is reacted with glycine in the presence of a suitable catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.
Hydrochloride Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2-(5-fluoro-2-hydroxyphenyl)glyoxylic acid.
Reduction: Formation of 2-amino-2-(5-fluoro-2-hydroxyphenyl)ethanol.
Substitution: Formation of 2-amino-2-(5-methoxy-2-hydroxyphenyl)acetic acid.
Scientific Research Applications
2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-hydroxyphenyl)acetic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
2-Amino-2-(3,5-dihydroxyphenyl)acetic acid: Contains additional hydroxyl groups, which can lead to increased hydrogen bonding and different reactivity.
2-Amino-2-(4-fluorophenyl)acetic acid: The fluorine atom is positioned differently, affecting the compound’s overall reactivity and interactions.
Uniqueness
2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This arrangement influences its chemical reactivity and biological interactions, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3.ClH/c9-4-1-2-6(11)5(3-4)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAKCJAIPIAOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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